Welcome to the BenchChem Online Store!
molecular formula C17H16N4O2 B8315746 3-Amino-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

3-Amino-5,6-bis(4-methoxyphenyl)-1,2,4-triazine

Cat. No. B8315746
M. Wt: 308.33 g/mol
InChI Key: WRIJZPOJLAFHTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08053573B2

Procedure details

Aminoguanidine (2.450 g, 2.21 mmol) is added to a solution of 1,2-bis(4-methoxyphenyl)-ethane-1,2-dione prepared according to example 1 (5 g, 18.5 mmol) in ethanol (50 ml). The mixture is heated at reflux for 12 hours. After returning to ambient temperature, the precipitate obtained is filtered, washed with ethanol and is dried to yield a yellow solid. The residue is purified by chromatography on a silica gel (dichloromethane/triethylamine 0.5%) to yield 3.7 g (65%) of a yellow solid. δH (200 MHz, CDCl3), 3.88 (s; 6H), 5.51 (s; 2H), 6.92 (m; 4H), 7.41 (m; 4H).
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
example 1
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
65%

Identifiers

REACTION_CXSMILES
[C:1]([NH2:5])([NH2:4])=[N:2][NH2:3].[CH3:6][O:7][C:8]1[CH:13]=[CH:12][C:11]([C:14](=O)[C:15]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=O)=[CH:10][CH:9]=1>C(O)C>[NH2:4][C:1]1[N:2]=[N:3][C:15]([C:17]2[CH:22]=[CH:21][C:20]([O:23][CH3:24])=[CH:19][CH:18]=2)=[C:14]([C:11]2[CH:10]=[CH:9][C:8]([O:7][CH3:6])=[CH:13][CH:12]=2)[N:5]=1

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
C(=NN)(N)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC=C(C=C1)C(C(=O)C1=CC=C(C=C1)OC)=O
Step Two
Name
example 1
Quantity
5 g
Type
reactant
Smiles
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After returning to ambient temperature
CUSTOM
Type
CUSTOM
Details
the precipitate obtained
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
is dried
CUSTOM
Type
CUSTOM
Details
to yield a yellow solid
CUSTOM
Type
CUSTOM
Details
The residue is purified by chromatography on a silica gel (dichloromethane/triethylamine 0.5%)

Outcomes

Product
Name
Type
product
Smiles
NC=1N=NC(=C(N1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 3.7 g
YIELD: PERCENTYIELD 65%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.